molecular formula C4H4B2 B14311525 CID 71335529 CAS No. 111291-73-7

CID 71335529

Katalognummer: B14311525
CAS-Nummer: 111291-73-7
Molekulargewicht: 73.70 g/mol
InChI-Schlüssel: HLFCXCLTYRVTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71335529” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of chemical substances. This compound is a unique compound with specific characteristics and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71335529 would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

CID 71335529 can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

    Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized derivative, while reduction may yield a reduced form of the compound.

Wissenschaftliche Forschungsanwendungen

CID 71335529 has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of specialized chemicals or materials.

Wirkmechanismus

The mechanism of action of CID 71335529 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 71335529 can be identified based on structural and functional similarities. Some of these compounds include:

    CID 12345678: A structurally related compound with similar functional groups.

    CID 87654321: Another compound with comparable biological activities.

Uniqueness

This compound is unique due to its specific chemical structure and properties. Its distinct functional groups and molecular configuration contribute to its unique reactivity and applications in various scientific fields.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study in scientific research

Eigenschaften

CAS-Nummer

111291-73-7

Molekularformel

C4H4B2

Molekulargewicht

73.70 g/mol

InChI

InChI=1S/C4H4B2/c1-3-5-4(2)6-3/h1-2H2

InChI-Schlüssel

HLFCXCLTYRVTDL-UHFFFAOYSA-N

Kanonische SMILES

[B]1C(=C)[B]C1=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.